molecular formula C16H18O3 B13678918 (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol

(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol

Cat. No.: B13678918
M. Wt: 258.31 g/mol
InChI Key: FDNIJLQXSWTERS-UHFFFAOYSA-N
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Description

(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol is an organic compound with the molecular formula C16H18O3. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a 1,3-propanediol moiety. It is a chiral molecule, with the (S)-configuration indicating its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxybenzaldehyde: The first step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.

    Reduction: The 4-benzyloxybenzaldehyde is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: This compound shares the benzyloxy group but differs in its overall structure and properties.

    1-[4-(Benzyloxy)phenyl]ethanol: Similar in structure but with an ethanol moiety instead of a propanediol group.

Uniqueness

(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol is unique due to its specific stereochemistry and the presence of both benzyloxy and propanediol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C16H18O3/c17-11-10-16(18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16-18H,10-12H2

InChI Key

FDNIJLQXSWTERS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)O

Origin of Product

United States

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